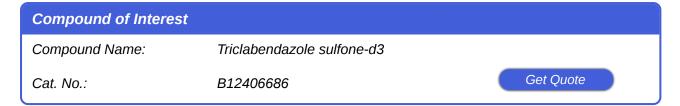


An In-depth Technical Guide to Triclabendazole Sulfone-d3: Chemical Structure and Properties

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This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of **Triclabendazole sulfone-d3**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Compound Properties

Triclabendazole sulfone-d3 is the deuterium-labeled form of Triclabendazole sulfone, a major metabolite of the anthelmintic drug Triclabendazole. The deuterated standard is crucial for use in quantitative analyses, such as mass spectrometry-based methods, to ensure accuracy and precision.

Physicochemical Data

The following tables summarize the key chemical and physical properties of Triclabendazoled3, its primary metabolites Triclabendazole sulfoxide and Triclabendazole sulfone, and the deuterated sulfone metabolite.



Compound	Triclabendazole-d3
CAS Number	1353867-93-2[1]
Molecular Formula	C14H6D3Cl3N2OS
Molecular Weight	362.68 g/mol
IUPAC Name	6-chloro-5-(2,3-dichlorophenoxy)-2- (trideuteriomethylsulfanyl)-1H-benzimidazole[1]
Compound	Triclabendazole Sulfoxide
CAS Number	100648-13-3
Molecular Formula	C14H9Cl3N2O2S
Molecular Weight	375.66 g/mol
Compound	Triclabendazole Sulfone
CAS Number	106791-37-1[2][3][4]
Molecular Formula	C14H9Cl3N2O3S[2][3]
Molecular Weight	391.66 g/mol
IUPAC Name	6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole[2]
Compound	Triclabendazole Sulfone-d3
CAS Number (Unlabeled)	106791-37-1[5][6]
Molecular Formula	C14H6D3Cl3N2O3S[5]
Molecular Weight	394.68 g/mol [5][6]
Synonyms	6-Chloro-5-(2,3-dichlorophenoxy)-2-[(methyld3)sulfonyl]-1H-benzimidazole[6]



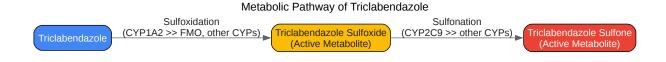
Metabolic Pathway of Triclabendazole

Triclabendazole is a prodrug that is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites.[7] This biotransformation is a critical step for its anthelmintic activity against the liver flukes Fasciola hepatica and Fasciola gigantica.[7]

The metabolic cascade involves two primary oxidative steps:

- Sulfoxidation: Triclabendazole is first oxidized to triclabendazole sulfoxide. This reaction is
 primarily catalyzed by the Cytochrome P450 enzyme CYP1A2 (approximately 64%), with
 minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and Flavin-containing
 monooxygenase (FMO).[8][9]
- Sulfonation: The resulting sulfoxide metabolite is further oxidized to triclabendazole sulfone.
 This second step is mainly carried out by CYP2C9, with smaller contributions from CYP1A1,
 CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[8]

Both the sulfoxide and sulfone metabolites are pharmacologically active and contribute to the overall efficacy of the drug.[7][10]



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Caption: Metabolic activation of Triclabendazole to its active sulfoxide and sulfone metabolites.

Experimental Protocols

Accurate quantification of Triclabendazole and its metabolites is essential for pharmacokinetic, residue, and metabolism studies. Below are summaries of established analytical methodologies.

Analysis in Bovine Tissues by LC-MS/MS



This method is designed for the determination of total residual triclabendazole and its principal metabolites (sulfoxide, sulfone, and keto-triclabendazole) in bovine tissues.[11]

Methodology:

- Sample Digestion: Tissue samples undergo digestion with hot sodium hydroxide to release bound residues of the various metabolites.[11]
- Extraction: The target compounds are extracted from the digestate using ethyl acetate.[11]
- Defatting: A liquid-liquid partitioning step with n-hexane and acetonitrile is used for defatting.
 [11]
- Oxidation: The extracted analytes are oxidized to a single marker residue, keto-triclabendazole, using hydrogen peroxide in an ethanol and acetic acid mixture. The optimal conditions for complete oxidation are incubation at 90°C for 16 hours.[11]
- Clean-up: The reaction mixture is cleaned up using a strong cation exchange solid-phase extraction (SPE) cartridge (Oasis MCX).[11]
- Quantification: The final analyte is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Performance:

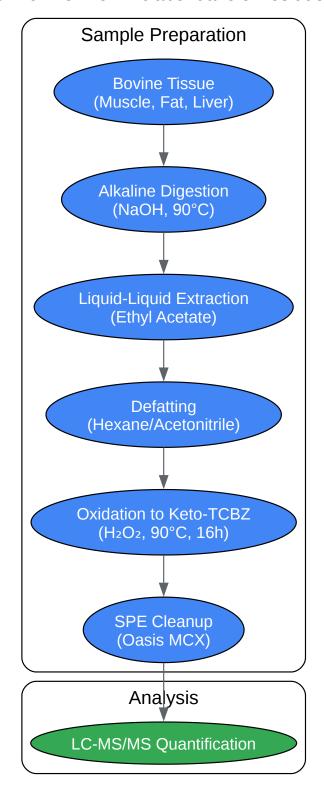
Limit of Quantification (LOQ): 0.01 mg/kg[11]

Recoveries: 81-102%[11]

• Precision: <10%[11]



LC-MS/MS Workflow for Triclabendazole Residues in Tissue



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Caption: Workflow for the analysis of Triclabendazole residues in bovine tissues via LC-MS/MS.

Analysis in Fasciola hepatica by HPLC

This method allows for the simultaneous quantification of triclabendazole and its sulfoxide, sulfone, and hydroxy-metabolites directly within the liver fluke.[12]

Methodology:

- Homogenization: Parasite tissue is homogenized.[12]
- Extraction: Drug extraction is performed using a simple liquid extraction with acetonitrile, which avoids the need for a solid-phase extraction clean-up step.[12]
- Chromatographic Separation: The analytes are separated on a C18 reversed-phase column (5 μm, 250 mm x 4.6 mm).[12]
- Mobile Phase: A gradient of acetonitrile and ammonium acetate is used as the mobile phase.
 [12]
- Detection: Detection is carried out using UV at 300 nm.[12]

Performance:

- Linearity Range: 0.272 to 16.331 nmol/100 mg trematode protein[12]
- Detection Limits: 0.007 to 0.079 nmol/100 mg trematode protein[12]
- Extraction Efficiency: >71%[12]

This robust method provides a valuable tool for studying the drug's mechanism of action, including its influx, efflux, and metabolism directly within the target parasite.[12]

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